

# Core Properties of N-[Tris(hydroxymethyl)methyl]acrylamide

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## Compound of Interest

**Compound Name:** N-[Tris(hydroxymethyl)methyl]acrylamide

**Cat. No.:** B080581

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**N-[Tris(hydroxymethyl)methyl]acrylamide**, also known as NAT or TRIS-acrylamide, is a functionalized acrylamide monomer. Its structure, featuring a polymerizable acrylamide group and three hydrophilic hydroxyl groups, makes it an ideal building block for creating highly biocompatible and water-absorbent polymers.

## Data Summary

The quantitative properties of **N-[Tris(hydroxymethyl)methyl]acrylamide** are summarized in the table below for easy reference.

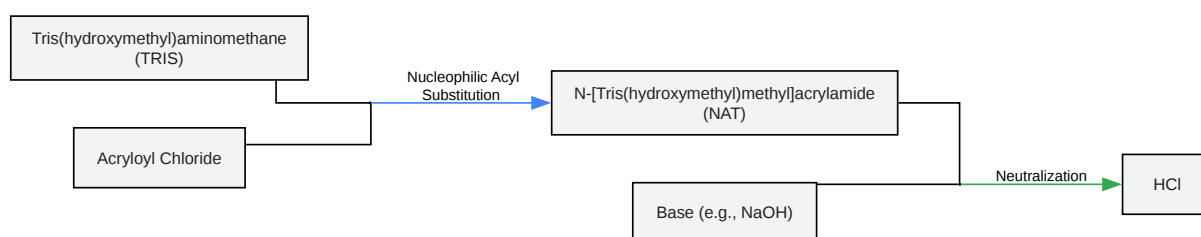
Property	Value	Citations
Molecular Weight	175.18 g/mol	[1][2][3][4][5]
CAS Number	13880-05-2	[1][2][3][4]
Molecular Formula	C <sub>7</sub> H <sub>13</sub> NO <sub>4</sub>	[2]
Melting Point	136-141 °C	[4]
Purity	≥93-99%	[1][2]
Solubility	Soluble in water	[4][6][7]
Storage Temperature	0-8 °C	[4]

# Synthesis and Polymerization

The synthesis and subsequent polymerization of NAT are fundamental processes for its application in material science.

## Synthesis Pathway

The primary route for synthesizing NAT is the acylation of Tris(hydroxymethyl)aminomethane (TRIS) with an acrylic acid derivative, typically acryloyl chloride.<sup>[1]</sup> This reaction is a nucleophilic acyl substitution where the primary amine of TRIS attacks the carbonyl carbon of acryloyl chloride. The process is generally conducted in a biphasic system at low temperatures (0-5°C) to minimize the potential for spontaneous self-polymerization of the acryloyl group.<sup>[1]</sup>



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Caption: Synthesis of NAT via acylation of TRIS.

## Free-Radical Polymerization

The acrylamide functional group on NAT allows it to readily undergo free-radical polymerization to form high-molecular-weight polymers and cross-linked hydrogels.<sup>[1][8]</sup> This polymerization can be initiated through two primary mechanisms:

- **Thermal Initiation:** Utilizes initiators like ammonium persulfate (APS) or potassium persulfate (KPS) that decompose upon heating to generate free radicals.<sup>[1]</sup>
- **Photoinitiation:** Employs photoinitiators that generate free radicals upon exposure to UV or visible light, offering excellent spatial and temporal control over the polymerization process.<sup>[1]</sup>

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a NAT-based hydrogel and its characterization for drug delivery applications.

### Protocol: Synthesis of a Poly(NAT) Hydrogel

This protocol describes the free-radical copolymerization of NAT with a cross-linking agent to form a hydrogel.

Materials and Equipment:

- **N-[Tris(hydroxymethyl)methyl]acrylamide (NAT)** monomer
- N,N'-methylenebisacrylamide (BIS) as a cross-linker[9][10]
- Ammonium persulfate (APS) or another suitable radical initiator[11]
- Dimethylformamide (DMF) or deionized water as a solvent[9]
- Reaction vessel (e.g., glass vial or flask)
- Nitrogen or Argon gas for deoxygenation
- Water bath or heating block
- Molds (e.g., glass plates with spacers)[11]

Procedure:

- **Monomer Solution Preparation:** Dissolve the desired amounts of NAT monomer and BIS cross-linker in the chosen solvent (e.g., DMF) within the reaction vessel. The ratio of monomer to cross-linker will determine the network properties of the resulting hydrogel.[9][10]
- **Deoxygenation:** Sparge the solution with an inert gas (Nitrogen or Argon) for approximately 15-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

- **Initiator Addition:** Add the thermal initiator (e.g., APS) to the deoxygenated monomer solution and mix thoroughly until dissolved.
- **Polymerization:** Transfer the solution into a mold. Place the mold in a water bath or oven pre-heated to the desired reaction temperature (e.g., 60-80°C).[9][11] Allow the polymerization to proceed for a specified duration (e.g., 2.5 to 24 hours).[9][11]
- **Purification:** After polymerization, carefully remove the hydrogel from the mold. Immerse it in a large volume of deionized water to wash away any unreacted monomers, initiator, and solvent. The water should be changed periodically over 24-48 hours.[11]
- **Drying:** To obtain a dry hydrogel (xerogel) for swelling studies, the purified hydrogel can be dried, for instance, by lyophilization or in a vacuum oven until a constant weight is achieved.[11]

## Protocol: Characterization of Drug Loading and Release

This protocol outlines a general method for evaluating the capacity of a NAT hydrogel to act as a drug delivery vehicle.

### Materials and Equipment:

- Dried Poly(NAT) hydrogel samples
- Model drug (e.g., Ibuprofen, Clonidine)[9][12]
- Phosphate-buffered saline (PBS) at physiological pH (7.4)[9][11]
- UV-Vis Spectrophotometer
- Shaking incubator or water bath

### Procedure:

- **Drug Loading:** Immerse a pre-weighed dry hydrogel sample (xerogel) in a drug solution of known concentration.[11] Allow the hydrogel to swell to equilibrium, typically over 24 hours, in a shaking incubator to ensure uniform loading.[11]

- **Quantifying Loaded Drug:** The amount of drug loaded can be determined indirectly by measuring the decrease in the drug concentration of the supernatant using UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.
- **In Vitro Drug Release:**
  - Remove the drug-loaded hydrogel, gently blot the surface to remove excess solution, and place it into a known volume of fresh PBS (pH 7.4) at 37°C.
  - At predetermined time intervals, withdraw a small aliquot of the PBS solution and replace it with an equal volume of fresh PBS to maintain sink conditions.
  - Measure the concentration of the drug in the withdrawn aliquots using a UV-Vis spectrophotometer.
  - Calculate the cumulative percentage of drug released over time.

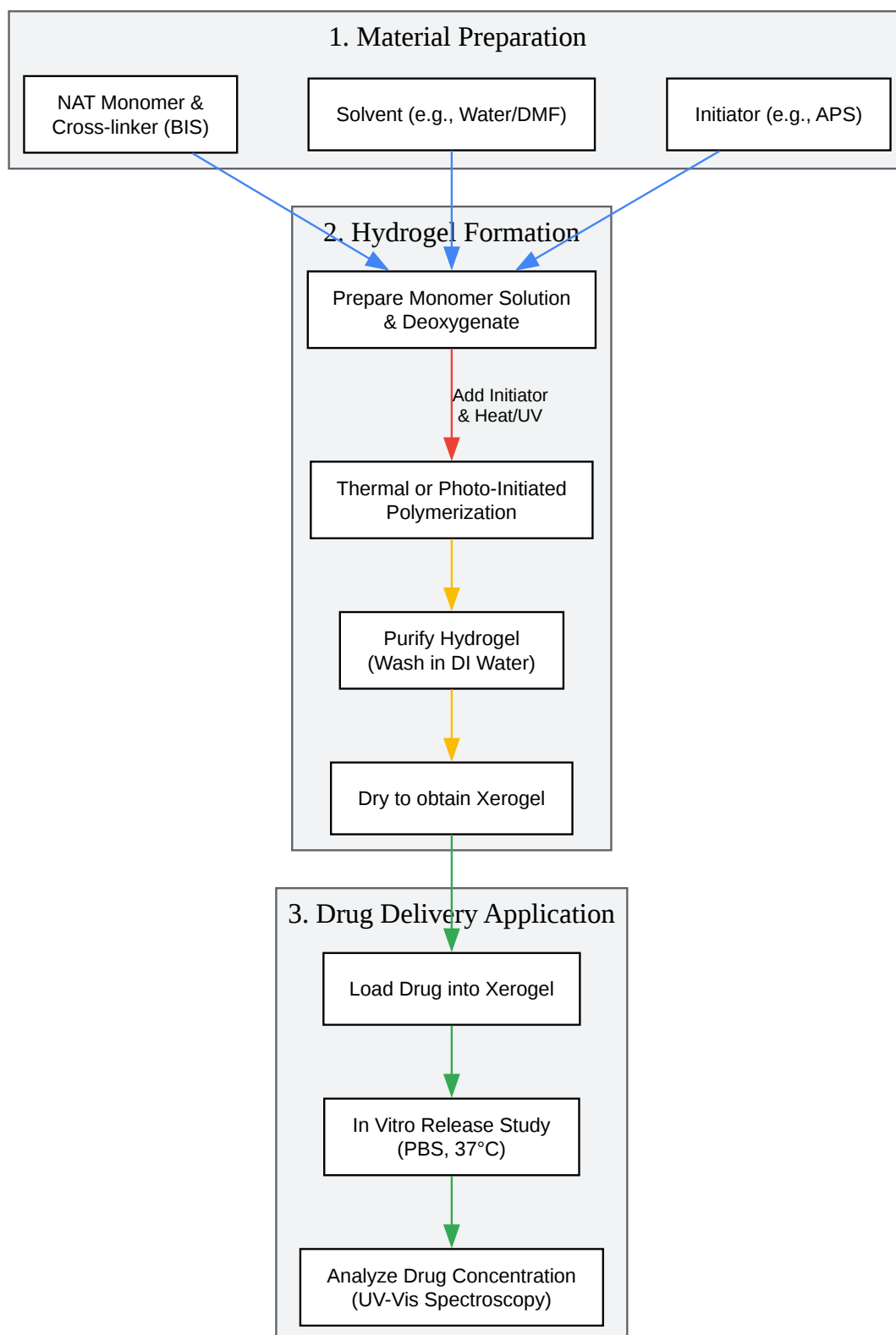
## Applications in Research and Drug Development

The unique properties of NAT-based polymers make them highly valuable in several advanced applications.

- **Drug Delivery Systems:** The high hydrophilicity and biocompatibility of NAT hydrogels make them excellent candidates for controlled drug release systems.<sup>[6][8]</sup> They have been used to develop materials for the slow release of drugs like ibuprofen and as a component in transdermal patches for drugs such as clonidine.<sup>[9][12][13]</sup>
- **Tissue Engineering and Wound Healing:** The tissue-like water content and bioadhesive nature of NAT hydrogels are beneficial for creating scaffolds that support cell growth and for developing advanced wound dressings.<sup>[4][8]</sup> Recent research has shown their use in hydrogels that promote the healing of infected wounds.<sup>[4]</sup>
- **Chromatography:** Poly(NAT) can be grafted onto surfaces like porous silica to create stationary phases for hydrophilic interaction chromatography (HILIC), which is used for separating polar biomolecules.<sup>[2]</sup>

- Biosensors and Diagnostics: The hydroxyl groups provide reactive sites for the immobilization of biological molecules, suggesting potential use in modifying surfaces for biosensor applications.[\[1\]](#)[\[14\]](#)

The workflow from monomer to a functional drug delivery application is visualized below.



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Caption: Workflow for hydrogel synthesis and drug release testing.

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